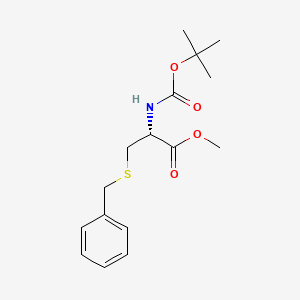

N-Boc-S-benzyl-L-cysteine Methyl Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Boc-S-benzyl-L-cysteine Methyl Ester is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl group on the sulfur atom. The methyl ester group is attached to the carboxyl group of the cysteine molecule. This compound is widely used in peptide synthesis and other chemical applications due to its stability and reactivity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-S-benzyl-L-cysteine Methyl Ester typically involves the protection of the amino and thiol groups of L-cysteine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The thiol group is then protected by benzylation using benzyl bromide in the presence of a base like sodium hydride. Finally, the carboxyl group is esterified using methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-Boc-S-benzyl-L-cysteine Methyl Ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc and benzyl protecting groups can be removed under acidic or basic conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Trifluoroacetic acid for Boc deprotection and hydrogenation for benzyl deprotection

Major Products Formed

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: L-cysteine derivatives without protecting groups

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Building Block

N-Boc-S-benzyl-L-cysteine methyl ester serves as a crucial building block in peptide synthesis. Its structure allows for specific modifications that enhance the stability and activity of peptides. The Boc group provides a protective mechanism during synthesis, enabling the incorporation of cysteine residues without premature reactions that could compromise the integrity of the peptide chain .

Case Study: Synthesis of Antimicrobial Peptides

Research has demonstrated that using this compound can facilitate the synthesis of antimicrobial peptidomimetics. These compounds are designed to mimic natural antimicrobial peptides while exhibiting enhanced stability and bioactivity against pathogens like MRSA and E. coli .

Drug Development

Designing Targeted Therapeutics

In drug development, this compound is utilized to design drug candidates that specifically target proteins involved in disease processes. This specificity can lead to more effective therapeutics with reduced side effects. For instance, its application in developing inhibitors for protein arginine methyltransferases has shown promise in cancer therapy .

Example: Inhibitors for Cancer Therapy

A notable application includes its use in synthesizing inhibitors for PRMT5, which is implicated in several cancers. The compound's ability to provide dual protection of amino functions allows for complex modifications necessary for effective drug candidates .

Bioconjugation

Facilitating Biomolecule Attachment

The compound plays a significant role in bioconjugation, where it aids in attaching biomolecules to surfaces or other molecules. This property is essential for developing targeted drug delivery systems, enhancing the efficacy of therapeutic agents by ensuring they reach their intended targets within biological systems .

Diagnostic Applications

Reagent Development for Diagnostic Tests

this compound is also valuable in creating reagents used in diagnostic tests. Its chemical properties improve the accuracy and reliability of these tests, making it an important component in clinical diagnostics .

Research in Proteomics

Studying Protein Interactions

In proteomics, this compound is instrumental in studying protein interactions and functions. Its ability to form stable conjugates with proteins allows researchers to explore complex biological systems and understand various cellular mechanisms .

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Peptide Synthesis | Key building block for stable peptide synthesis | Antimicrobial peptidomimetics synthesis |

| Drug Development | Designing targeted therapeutics with reduced side effects | Inhibitors for PRMT5 in cancer therapy |

| Bioconjugation | Facilitates attachment of biomolecules for targeted drug delivery | Development of targeted delivery systems |

| Diagnostic Applications | Used in creating reagents that enhance diagnostic test accuracy | Clinical diagnostic tests |

| Research in Proteomics | Aids in studying protein interactions and cellular mechanisms | Exploration of protein functions |

Wirkmechanismus

The mechanism of action of N-Boc-S-benzyl-L-cysteine Methyl Ester involves its role as a protected cysteine derivative. The Boc and benzyl groups protect the amino and thiol groups, respectively, during chemical reactions. This protection allows for selective reactions at other functional groups without interference. The compound can be deprotected under specific conditions to release the free cysteine, which can then participate in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-L-cysteine Methyl Ester: Similar structure but without the benzyl group on the sulfur atom.

Boc-S-benzyl-L-cysteine: Similar structure but without the methyl ester group.

N-Boc-S-benzyl-L-cysteinol: Similar structure but with a hydroxyl group instead of the ester group.

Uniqueness

N-Boc-S-benzyl-L-cysteine Methyl Ester is unique due to the combination of the Boc, benzyl, and methyl ester groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable reagent in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .

Biologische Aktivität

N-Boc-S-benzyl-L-cysteine Methyl Ester (CAS 55478-08-5) is a derivative of the amino acid L-cysteine, notable for its diverse biological activities and applications in biochemical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, a benzyl group on the sulfur atom, and a methyl ester group attached to the carboxyl group. Its structural characteristics contribute to its utility in peptide synthesis and various biological processes.

Overview of Biological Activity

This compound is primarily utilized in the synthesis of peptides and proteins containing cysteine residues. The compound's biological activity can be categorized into several key areas:

-

Cellular Effects :

- Influences cell signaling pathways and gene expression.

- Alters cellular metabolism through its incorporation into peptides, potentially modulating interactions with cell surface receptors.

-

Antioxidant Properties :

- Exhibits antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.

-

Enzyme Interactions :

- Acts as a substrate for various enzymes, including peptidases that cleave the Boc protecting group to release active cysteine.

- Metabolic Pathways :

The mechanism by which this compound exerts its effects involves several molecular interactions:

- The Boc protecting group stabilizes the amino group during peptide synthesis, allowing for selective reactions at other functional groups without interference.

- Upon deprotection under acidic conditions, it releases free cysteine, which can participate in various biochemical processes such as forming disulfide bonds critical for protein structure .

1. Peptide Synthesis

This compound is extensively used in peptide synthesis. Research has demonstrated its effectiveness in producing peptides with specific biological activities, including those that can modulate immune responses or act as enzyme inhibitors.

2. Antioxidant Studies

In studies assessing antioxidant properties, derivatives of L-cysteine have been shown to mitigate oxidative damage in cellular models. For example, experiments indicated that these compounds could reverse the harmful effects of oxidative stress induced by morphine on neuronal cells .

3. Enzyme Inhibition

Research highlights that this compound can inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent in conditions where enzyme activity contributes to disease pathology.

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

methyl (2R)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S/c1-16(2,3)21-15(19)17-13(14(18)20-4)11-22-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUSUGVJXKJTBL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.